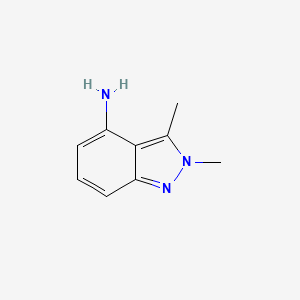

2,3-Dimethyl-2H-indazol-4-amine

Beschreibung

Pervasive Role of Indazole Derivatives in Chemical Sciences Research

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netbenthamdirect.com This versatility has led to the development of a vast array of indazole-containing compounds with a wide spectrum of pharmacological properties. nih.govresearchgate.net Research has demonstrated that derivatives of indazole exhibit activities including anti-inflammatory, antimicrobial, antifungal, anti-HIV, and antitumor effects. nih.govnih.gov

The structural diversity of indazole derivatives, which can be readily modified at various positions, allows for the fine-tuning of their physicochemical and biological properties. researchgate.net This has made them attractive candidates for drug discovery and development. Several FDA-approved drugs, such as the anticancer agents niraparib (B1663559) and pazopanib, feature the indazole core, underscoring its therapeutic relevance. nih.gov The ability of the indazole scaffold to serve as a bioisostere for other aromatic systems, such as purines, further enhances its utility in the design of targeted therapies.

The synthesis of indazole derivatives is a mature and active area of research, with numerous methods developed for the construction and functionalization of the heterocyclic ring system. organic-chemistry.org These synthetic advancements have facilitated the exploration of a vast chemical space, leading to the discovery of novel compounds with potent and selective biological activities. acs.org

Justification for Advanced Investigation of Substituted Indazol-4-amine Architectures

Among the various classes of indazole derivatives, those bearing an amine substituent at the 4-position have emerged as a particularly promising area of investigation. The amino group at this position can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

Recent studies have highlighted the potential of 4-aminoindazole derivatives as inhibitors of key enzymes involved in cancer progression. For instance, derivatives of 4,6-disubstituted-1H-indazole-4-amine have been investigated as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), which are important immune checkpoints in cancer. nih.gov Inhibition of these enzymes can enhance the body's immune response against tumors. nih.gov Furthermore, certain 4-aminoindazole derivatives have been reported as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in suppressing the immune system. nih.gov

The strategic placement of substituents on the indazole ring and the 4-amino group allows for the modulation of inhibitory potency and selectivity, offering a clear path for the rational design of novel therapeutic agents. The ongoing exploration of substituted indazol-4-amine architectures is therefore well-justified by their demonstrated potential to yield clinically relevant compounds.

Overview of Current Research Trajectories for 2,3-Dimethyl-2H-indazol-4-amine

While the broader class of indazol-4-amines is of significant interest, specific research into This compound and its derivatives is still an emerging field. The methylation at the N-2 and C-3 positions of the indazole ring can significantly influence the compound's conformation, electronic properties, and metabolic stability, potentially leading to unique biological activities.

Current research trajectories for compounds related to this scaffold are focused on their synthesis and potential as intermediates in the creation of more complex molecules. For example, the related compound N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine is commercially available and used in the synthesis of other derivatives. scimplify.com This suggests a synthetic utility for the 2,3-dimethyl-2H-indazol-amine core.

The primary focus of current research appears to be on the synthesis and characterization of this and related compounds, laying the groundwork for future biological evaluation. The chemical properties and potential applications of this compound are being explored, with its structure being documented in chemical databases.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dimethylindazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFDCAKXLJVBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1C)C=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2,3 Dimethyl 2h Indazol 4 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Elucidation

NMR spectroscopy is a powerful method for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,3-dimethyl-2H-indazol-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular architecture.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of indazole derivatives, the chemical shifts (δ) of the protons are influenced by the substituents on the bicyclic ring system.

For the parent 1H-indazole, proton signals for the aromatic ring typically appear in the range of δ 7.1 to 8.1 ppm. chemicalbook.com The proton at position 3 is often the most deshielded. The presence of substituents significantly alters these chemical shifts. For instance, electron-withdrawing groups like a nitro group tend to shift the signals of nearby protons to a lower field (higher ppm values), while electron-donating groups have the opposite effect.

In this compound, the two methyl groups at positions 2 and 3 would exhibit characteristic singlet signals in the aliphatic region of the spectrum. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) would show a specific splitting pattern depending on their coupling with each other. The amine protons (NH₂) at position 4 would likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The exact chemical shifts would require experimental determination, but predictions can be made based on the analysis of similar substituted indazoles.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Indazoles

| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | Other Signals | Solvent |

| 1H-Indazole chemicalbook.com | 8.08 | 7.77 | 7.11 | 7.35 | 7.55 | 13.04 (NH) | DMSO-d₆ |

| 6-Nitro-3-phenyl-1H-indazole rsc.org | - | 8.26 (s) | 8.14-8.07 (m) | - | 7.98-7.96 (m) | 11.63 (NH), 7.61-7.51 (m, Ph) | CDCl₃ |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole rsc.org | - | 7.46-7.42 (m) | 7.60-7.49 (m) | - | 8.11 (d) | 12.09 (NH), 7.98 (d, Ph), 7.60-7.49 (m, Ph) | CDCl₃ |

| 2,3-dimethyl-2H-indazol-6-amine hydrochloride chemicalbook.com | - | - | - | - | - | Specific shifts not detailed | Not specified |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Data is illustrative and based on reported values for related structures.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in indazole derivatives are sensitive to the electronic effects of substituents. researchgate.net

For the unsubstituted 1H-indazole, the carbon atoms of the benzene ring typically resonate between 110 and 140 ppm, while the pyrazole (B372694) ring carbons have distinct shifts. chemicalbook.com The introduction of methyl groups at N-2 and C-3 in this compound would result in signals in the aliphatic region (typically 10-30 ppm). The C-4 carbon, being attached to the amine group, would experience a significant upfield shift compared to an unsubstituted carbon at that position. The other aromatic carbons (C-5, C-6, C-7, C-3a, and C-7a) would have chemical shifts influenced by the amino and dimethyl substituents.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indazoles

| Compound | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Signals | Solvent |

| 1H-Indazole researchgate.net | 134.7 | 121.2 | 120.7 | 126.3 | 109.8 | 123.8 | 140.2 | - | DMSO-d₆ |

| 6-Nitro-3-phenyl-1H-indazole rsc.org | 146.56 | 122.07 | 124.13 | 116.19 | 146.99 | 106.96 | 140.32 | Phenyl carbons | CDCl₃ |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole rsc.org | 146.42 | 122.63 | 124.57 (q) | 120.80 | 125.51 | 113.00 (q) | 136.97 | Phenyl carbons, CF₃ | CDCl₃ |

Note: 'q' denotes a quartet due to coupling with fluorine. Data is illustrative and based on reported values for related structures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the aromatic protons H-5, H-6, and H-7, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the aromatic CH groups and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For instance, correlations between the N-methyl protons and C-3 and C-7a would confirm the 2-position of that methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, regardless of whether they are bonded. ipb.pt For this compound, a NOESY experiment would be critical to confirm the 2H-indazole structure. A key observation would be a spatial correlation between the protons of the N-2 methyl group and the proton at C-7. This through-space interaction would provide strong evidence for the assigned regiochemistry.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental formula of a compound. For this compound (C₉H₁₁N₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass with the calculated exact mass. nih.gov

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₉H₁₂N₃⁺ | 162.1026 |

| [M+Na]⁺ | C₉H₁₁N₃Na⁺ | 184.0845 |

| [M]⁺˙ | C₉H₁₁N₃⁺˙ | 161.0953 |

Data is based on theoretical calculations for the specified molecular formula.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides valuable structural information. researchgate.net For indazole derivatives, common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of substituents. nih.gov

For this compound, under electron ionization (EI), one would expect to observe the molecular ion peak (M⁺˙). Subsequent fragmentation could involve:

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at [M-15]⁺.

Loss of HCN or N₂: Cleavage of the pyrazole ring can lead to the expulsion of stable neutral molecules like hydrogen cyanide or nitrogen gas, resulting in characteristic fragment ions.

Cleavage of the amino group: The loss of •NH₂ or related fragments could also be observed.

The exact fragmentation pattern would provide a fingerprint for the molecule, helping to distinguish it from its isomers and confirming the presence and location of the various functional groups.

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and probing the vibrational modes within a molecule. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational energies of molecular bonds, a characteristic spectrum or "fingerprint" of the compound is obtained. This section explores the expected infrared spectroscopic features of this compound, drawing upon established data for amine, heterocyclic, and specifically, indazole-based systems.

The IR spectrum of this compound is defined by the vibrational modes of its key functional groups: the primary amine (-NH₂), the N-methyl and C-methyl groups, and the bicyclic aromatic indazole core.

The primary amine group is expected to exhibit characteristic N-H stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes, respectively. Another significant vibrational mode for the amine group is the N-H scissoring (bending) vibration, which usually appears in the 1650-1580 cm⁻¹ range.

The heterocyclic indazole ring system contributes a complex series of absorptions. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused rings give rise to a set of medium-to-strong bands in the 1620-1450 cm⁻¹ region. The presence of methyl groups (N-CH₃ and C-CH₃) will introduce C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations in the 1470-1375 cm⁻¹ range. Saturated heterocyclic amines, in contrast, show properties more typical of acyclic amines. lamission.edu

The table below summarizes the expected IR absorption frequencies for the principal functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 |

| N-H Scissoring (Bending) | 1650 - 1580 | |

| C-N Stretch | 1340 - 1250 | |

| Aromatic Heterocycle | Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Ring Stretch | 1620 - 1450 | |

| C-H In-plane Bending | 1300 - 1000 | |

| C-H Out-of-plane Bending | 900 - 675 | |

| Methyl Groups | C-H Asymmetric & Symmetric Stretch | 2975 - 2850 |

| C-H Asymmetric & Symmetric Bending | 1470 - 1375 |

This table presents generalized frequency ranges. Actual values for this compound may vary based on its specific electronic and structural environment.

While a gas-phase IR spectrum for this compound is not available in the literature, studies on the parent compound, indazole, provide significant insight. Gas-phase spectroscopy is particularly valuable as it examines molecules in an isolated state, free from the intermolecular interactions like hydrogen bonding that occur in the solid state and can shift or broaden absorption bands.

A comprehensive study of the gas-phase IR spectrum of indazole was conducted by recording the spectrum from 100 to 4000 cm⁻¹ using a heated multipass cell. rsc.org The assignments of the vibrational modes were supported by scaled quantum mechanical (SQM) methods. rsc.org This approach allows for a detailed understanding of the fundamental vibrational frequencies of the indazole core. For a complex molecule like indazole, many vibrational modes can be nearly degenerate, and strong coupling between internal coordinates is common. The analysis confirmed that gas-phase spectra allow for the determination of the symmetry of vibrational modes from the rotational profile of the IR absorption bands, which is a distinct advantage over solid-state measurements. These foundational studies on indazole are critical for interpreting the spectra of its derivatives, including this compound, by providing a baseline for the vibrational modes associated with the core heterocyclic structure.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Although a single-crystal X-ray structure of this compound has not been reported, the crystal structures of closely related indazole derivatives provide a robust model for its expected solid-state architecture. For instance, the crystal structure of 2,3-Dimethyl-6-nitro-2H-indazole reveals key features of the dimethylated indazole core. nih.gov In this related compound, the indazole ring system is nearly planar. nih.gov This planarity is a common feature of fused aromatic ring systems.

Similarly, the structure of N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol (B129727) monosolvate shows that the indazole ring system and the attached pyrimidine (B1678525) ring are not coplanar, exhibiting a dihedral angle of 23.86 (4)°. nih.gov Structural analyses of various substituted indazoles confirm the geometry of the bicyclic system. mdpi.commdpi.com

Based on these related structures, the 2,3-dimethyl-2H-indazole core of the title compound is expected to be largely planar. The bond lengths and angles would be consistent with a hybrid of aromatic and amine/enamine-like character. The table below presents representative crystallographic data from a related dimethyl-indazole derivative to illustrate the expected structural parameters.

| Parameter | 2,3-Dimethyl-6-nitro-2H-indazole nih.gov |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.5800 (13) |

| b (Å) | 7.2050 (14) |

| c (Å) | 10.752 (2) |

| α (°) | 75.07 (3) |

| β (°) | 74.67 (3) |

| γ (°) | 66.73 (3) |

| V (ų) | 444.81 (19) |

| Z | 2 |

This data is for a related compound, 2,3-Dimethyl-6-nitro-2H-indazole, and serves as a model for the general crystallographic features of the 2,3-dimethyl-2H-indazole scaffold. nih.gov

The crystal packing of this compound would be governed by a network of intermolecular interactions. ias.ac.in The primary amine group is a key feature, capable of acting as a hydrogen bond donor. It would likely form N-H···N hydrogen bonds, potentially with the nitrogen atoms of the indazole ring of neighboring molecules, creating supramolecular synthons that guide the crystal architecture. ias.ac.in

In the crystal structure of 2,3-Dimethyl-6-nitro-2H-indazole, the packing is stabilized by weak intermolecular C-H···O interactions that link molecules into centrosymmetric dimers. nih.gov Furthermore, π–π stacking interactions between the planar indazole rings, with centroid-centroid distances of 3.632 (1) and 3.705 (1) Å, play a crucial role in stabilizing the structure. nih.gov A similar interplay of forces would be expected for this compound. The planar indazole cores would facilitate stabilizing π–π stacking interactions, while the amine and methyl groups would participate in a network of hydrogen bonds and weaker van der Waals forces, respectively. Understanding this balance of interactions is vital, as different packing arrangements (polymorphism) can lead to different physical properties of the solid material. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations on 2,3 Dimethyl 2h Indazol 4 Amine

Molecular Modeling and Dynamics Simulations

Tautomerism Equilibrium Studies of Indazole Derivatives

Indazole, a bicyclic heterocyclic system, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which can significantly influence the molecule's physical, chemical, and biological properties. nih.gov Computational chemistry provides powerful tools to investigate the equilibrium between these forms.

Theoretical studies on various indazole derivatives have been performed using methods ranging from semiempirical AM1 to ab initio Hartree-Fock and Density Functional Theory (DFT) calculations, such as B3LYP/6-31G**. mdpi.com These calculations are used to determine the relative stabilities of the different tautomers. Thermodynamic internal energy calculations generally indicate that the 1H-indazole form is the predominant and more stable tautomer over the 2H-indazole. nih.gov

However, the tautomeric preference can be influenced by the nature and position of substituents on the indazole ring. For instance, in some substituted indazoles, the 2H-tautomer has been found to be more stable than the 1H form. mdpi.com Prototropic tautomerism studies on 3-substituted-2H-indazol-4-ones have utilized DFT studies alongside spectral and LC-MS data to elucidate the stable forms. researchgate.net The solvent environment also plays a crucial role; computational models that include explicit solvent molecules are often necessary to accurately reproduce experimental observations, as intermolecular hydrogen bonds with the solvent can compete with intramolecular hydrogen bonds and alter the tautomeric balance. mdpi.com

| Indazole Derivative Class | Computational Method | Key Finding | Reference |

|---|---|---|---|

| General NH-indazoles | Theoretical Estimation | 1H-tautomer is the most stable in most cases, but 2H can be more stable in some. | mdpi.com |

| 1,5,6,7-tetrahydro-4H-indazol-4-ones | AM1, B3LYP/6-31G** | Calculations successfully established the most stable tautomer, which agreed with experimental data. For 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer is slightly more stable. | mdpi.com |

| General Indazoles | Thermodynamic Internal Energy Calculation | The 1H-tautomer is generally the predominant and most stable form. | nih.gov |

| 3-substituted-2H-indazol-4-ones | DFT Studies | Used in combination with experimental data to describe prototropic tautomerism. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For indazole derivatives, which are known to exhibit a wide range of biological activities, QSAR studies are instrumental in understanding how structural modifications affect their efficacy. researchgate.netresearchgate.net These models are crucial for designing more potent and selective compounds for specific biological targets. nih.gov

Development of Predictive Models for Biological Efficacy

The development of robust and predictive QSAR models is a key step in modern drug design. For indazole compounds, both 2D and 3D-QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes, such as Tyrosine Threonine Kinase (TTK) and leukocyte-specific protein tyrosine kinase (Lck). researchgate.netnih.gov

For example, a study on 109 indazole derivatives as TTK inhibitors generated a highly predictive 2D-QSAR model using the Multiple Linear Regression (MLR) method. researchgate.net This model demonstrated a strong correlation between the compounds' structural features and their anticancer activity. researchgate.net Similarly, a 3D-QSAR study on N-4-Pyrimidinyl-1H-indazol-4-amines as Lck inhibitors employed Comparative Molecular Field Analysis (CoMFA) to build a robust model. nih.gov The predictive power of these models is rigorously validated using internal (cross-validation) and external (test set) methods, ensuring their reliability for forecasting the biological efficacy of novel indazole derivatives. researchgate.netnih.gov

| Indazole Series / Target | QSAR Method | Internal Validation (q²) | Correlation Coefficient (r²) | External Prediction (pred_r²) | Reference |

|---|---|---|---|---|---|

| Indazole derivatives / TTK Inhibitors | 2D-QSAR (MLR) | 0.8998 | 0.9512 | 0.8661 | researchgate.net |

| Indazole derivatives / TTK Inhibitors | 3D-QSAR (SWF kNN) | 0.9132 | N/A | N/A | researchgate.net |

| N-4-Pyrimidinyl-1H-indazol-4-amines / Lck Inhibitors | 3D-QSAR (CoMFA) | 0.603 | 0.983 | 0.921 | nih.gov |

| Indazole derivatives / HIF-1α Inhibitors | 3D-QSAR (Field-based) | N/A | N/A | N/A | nih.gov |

Computational Approaches to Optimize Indazole Scaffold for Specific Activities

Computational chemistry offers a variety of approaches to rationally optimize the indazole scaffold to enhance its activity against specific biological targets. These methods go beyond prediction and provide structural insights for designing improved molecules. nih.govtandfonline.com

Molecular docking is a primary tool used to understand how indazole derivatives bind to the active site of a target protein. tandfonline.combiotech-asia.org For instance, docking studies of indazole scaffolds into the ATP binding site of VEGFR-2 or Lck have been used to determine the most likely binding poses (bioactive conformations). nih.govbiotech-asia.org This information is fundamental for subsequent 3D-QSAR studies and for identifying key interactions, such as the role of the indazole structure as a "hinge binder". tandfonline.com

The results from 3D-QSAR models, such as CoMFA, generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, or hydrophobic character are favorable or unfavorable for biological activity. nih.govnih.gov These maps provide a structural framework that guides medicinal chemists in modifying the indazole scaffold. For example, the maps might suggest adding a bulky group in one position or an electron-withdrawing group in another to enhance binding affinity. nih.gov More advanced techniques like Free Energy Perturbation (FEP) calculations can also be employed to more accurately predict the impact of these modifications on binding affinity, further refining the optimization process. researchgate.net

Chemical Reactivity and Derivatization Studies of 2,3 Dimethyl 2h Indazol 4 Amine

Reactions Involving the Amino Functionality at C-4

The primary amino group at the C-4 position of the 2,3-dimethyl-2H-indazol-4-amine scaffold is a key site for a variety of chemical modifications. Its nucleophilic nature allows for reactions such as acylation, sulfonylation, alkylation, and condensation, enabling the synthesis of a diverse range of derivatives.

Acylation and Sulfonylation Reactions

The amino group of this compound can readily undergo acylation and sulfonylation reactions when treated with appropriate acylating or sulfonylating agents. These reactions typically proceed under standard conditions to yield the corresponding amides and sulfonamides.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, affords N-acyl derivatives. While specific studies on the acylation of this compound are not extensively documented in publicly available literature, the general reactivity of aromatic amines suggests that these reactions would proceed efficiently.

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides in a suitable solvent and base. This leads to the formation of N-sulfonylated derivatives.

A representative table of potential acylation and sulfonylation reactions is provided below for illustrative purposes, as specific experimental data for this compound is not available in the cited literature.

| Reagent | Product Structure | Product Name |

| Acetyl chloride | N-(2,3-dimethyl-2H-indazol-4-yl)acetamide | |

| Benzoyl chloride | N-(2,3-dimethyl-2H-indazol-4-yl)benzamide | |

| p-Toluenesulfonyl chloride | N-(2,3-dimethyl-2H-indazol-4-yl)-4-methylbenzenesulfonamide |

Alkylation of the Amino Group

Alkylation of the amino group of this compound can be performed using various alkylating agents, such as alkyl halides or sulfates. These reactions can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants.

Detailed research findings specifically documenting the alkylation of the C-4 amino group of this compound are limited in the available scientific literature. However, general principles of amine alkylation suggest that such transformations are feasible.

Condensation Reactions of the Amine

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are typically catalyzed by an acid and involve the elimination of a water molecule. The formation of imines is a reversible process.

Specific examples of condensation reactions involving this compound are not well-documented in the reviewed literature.

Functionalization at Other Positions of the Indazole Ring System

Beyond the reactivity of the amino group, the indazole ring itself can be a target for further functionalization. The electronic properties of the bicyclic system, influenced by the two methyl groups and the amino substituent, dictate the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene part of the indazole ring is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused pyrazole (B372694) ring and the substituents present. The amino group at C-4 is a strong activating group and is ortho-, para-directing. The methyl groups also have a weak activating and ortho-, para-directing effect.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For the related compound 2,3-dimethylindazole, nitration with a mixture of fuming nitric acid and sulfuric acid yields the 4-nitro derivative, indicating the directing effect of the methyl groups. Halogenation of 2,3-dimethylindazole with N-bromosuccinimide (NBS) or chlorine gas in the presence of a Lewis acid also leads to substitution at the 4-position. However, the influence of the C-4 amino group on the regioselectivity of such reactions in this compound requires specific experimental investigation, which is not detailed in the available literature.

A table illustrating potential electrophilic aromatic substitution products is shown below. It is important to note that these are predicted outcomes based on general principles of organic chemistry, as specific experimental validation for this compound is lacking in the provided search results.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2,3-Dimethyl-5-nitro-2H-indazol-4-amine and/or 2,3-Dimethyl-7-nitro-2H-indazol-4-amine |

| Bromination | Br₂, FeBr₃ | 2,3-Dimethyl-5-bromo-2H-indazol-4-amine and/or 2,3-Dimethyl-7-bromo-2H-indazol-4-amine |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the indazole ring of this compound are not well-documented. Generally, the electron-rich nature of the aromatic system makes it less susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. It is mentioned that the compound can undergo nucleophilic substitution, particularly at the amine group, but specific examples of such reactions on the ring itself are not provided in the searched literature. bldpharm.com

Cross-Coupling Reactions for Further Derivatization

The 4-amino group of this compound serves as a key handle for introducing a wide array of molecular complexity through cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, are fundamental in medicinal chemistry for creating new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. wikipedia.orgwikipedia.org The development of these methods has significantly broadened the possibilities for synthesizing novel derivatives from aryl amines. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides or pseudohalides (like triflates). wikipedia.orgorganic-chemistry.org In the context of this compound, the primary amine at the C4 position can be coupled with a variety of aryl or heteroaryl halides. This reaction allows for the synthesis of a diverse library of N-aryl derivatives.

The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of ligand is critical for the reaction's success. For coupling reactions involving indazoles, specialized phosphine (B1218219) ligands such as tBuXPhos have been shown to be effective. libretexts.org The reaction typically requires a base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), and is often carried out in solvents like toluene (B28343) or dioxane. libretexts.orgnih.gov

Suzuki and Related Couplings: While the Suzuki reaction is most famous for creating C-C bonds by coupling an organoboron species with a halide, variations of this and other cross-coupling reactions can be adapted to derivatize the indazole core. wikipedia.orglibretexts.org For instance, if the amine group were to be first converted into a halide or triflate, Suzuki coupling could then be used to introduce new aryl or alkyl groups at the C4 position. The reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, transmetalation with the organoboron compound (activated by a base), and reductive elimination. libretexts.orgorganic-chemistry.org

The following table illustrates hypothetical derivatization reactions based on established cross-coupling principles.

| Reaction Type | Reactant 1 | Reactant 2 (Example) | Catalyst/Ligand System (Example) | Potential Product Structure |

| Buchwald-Hartwig Amination | This compound | Bromobenzene | Pd₂(dba)₃ / tBuXPhos | N-phenyl-2,3-dimethyl-2H-indazol-4-amine |

| Buchwald-Hartwig Amination | This compound | 2-Chloropyridine | Pd(OAc)₂ / XPhos | 2,3-Dimethyl-N-(pyridin-2-yl)-2H-indazol-4-amine |

| Acylation (Amide Coupling) | This compound | Benzoyl Chloride | Base (e.g., Pyridine) | N-(2,3-dimethyl-2H-indazol-4-yl)benzamide |

Stability and Degradation Pathways of this compound

The stability of a pharmaceutical intermediate is critical for its storage, handling, and the synthesis of the final active pharmaceutical ingredient. The this compound molecule possesses several features that influence its stability, primarily the indazole ring and the exocyclic primary amine group.

General Indazole Ring Stability: The indazole ring system exists in tautomeric forms, with the 1H-indazole generally being more energetically stable than the 2H-indazole tautomer. chemicalbook.com However, the presence of the methyl group at the N2 position locks the core of this compound into the 2H-indazole form. Studies on simple methylindazoles show that 1-methylindazole (B79620) is more stable than 2-methylindazole by about 3.2 kcal/mol, suggesting the 2H-indazole core may have inherently higher energy. chemicalbook.com

Potential Degradation Pathways:

Oxidative Degradation: The primary amine group is a known site of oxidative instability. Free anilines can be susceptible to oxidation, especially in the presence of oxygen, metal ions (which can act as catalysts), and light. mdpi.com General studies on the oxidative degradation of amines show that it can be a significant cause of solvent and compound loss, often proceeding through complex radical mechanisms. researchgate.netutexas.edu While specific pathways for this compound are not extensively documented, it is plausible that oxidation could lead to the formation of nitroso or nitro derivatives, or undergo polymerization to form colored degradation products. The process can be kinetically controlled or mass-transfer controlled depending on the conditions. utexas.edu

Thermal Degradation: The thermal stability of heterocyclic compounds can be complex. For related molecules like indomethacin, solid-solid transitions between polymorphic forms can be observed upon heating. nih.gov High temperatures could potentially lead to the decomposition of this compound, although the specific decomposition products and temperatures have not been detailed in the available literature.

Photolytic Degradation: The indazole ring system can be photochemically active. Research has shown that 2H-indazoles can participate in visible-light-induced reactions, such as acylation, in the absence of a photocatalyst. acs.org This reactivity suggests that exposure to light, particularly UV or high-energy visible light, could be a potential degradation pathway, leading to undesired byproducts through radical intermediates or other photochemical processes.

The following table summarizes the potential factors that could influence the stability of this compound.

| Factor | Potential Effect | Plausible Mechanism |

| Oxygen | Degradation of the amine group | Radical-mediated oxidation |

| Heat | Decomposition or polymorphic transition | Cleavage of weaker bonds; solid-state rearrangement |

| Light (UV/Visible) | Photolytic decomposition | Excitation of the aromatic system leading to bond cleavage or rearrangement |

| Metal Ions | Catalysis of oxidation | Facilitating electron transfer in redox reactions involving oxygen |

| Strong Acids/Bases | Salt formation or decomposition | Protonation of nitrogen atoms; potential for ring-opening under harsh conditions |

Advanced Research Applications of the 2,3 Dimethyl 2h Indazol 4 Amine Scaffold

Design and Synthesis of Indazole-Based Pharmacological Agents

The development of novel drugs is a critical endeavor in the face of evolving diseases and resistance to existing treatments. The indazole scaffold has emerged as a "privileged structure" in this pursuit, meaning it can bind to a variety of biological targets with high affinity, making it a versatile starting point for drug discovery. nih.govresearchgate.netresearchgate.net

Indazole as a Privileged Scaffold in Medicinal Chemistry

The indazole core is a key component in numerous commercially available drugs and therapeutic agents currently in clinical trials. nih.govbldpharm.com Its significance stems from its ability to serve as a versatile framework for the synthesis of compounds with diverse biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. nih.govnih.govresearchgate.net The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form is a notable characteristic of this heterocyclic system. nih.gov The adaptability of the indazole scaffold allows for the creation of a wide array of derivatives with tailored pharmacological profiles. nih.gov

Rational Design of Derivatives for Targeted Therapies

The process of rational drug design leverages the known structure and function of a biological target to develop new, more effective therapeutic agents. nih.govnih.gov This approach is particularly fruitful when applied to the indazole scaffold. For instance, by understanding the three-dimensional structure of an enzyme's active site, researchers can design indazole derivatives that fit precisely into that site, leading to potent and selective inhibition.

A prime example of rational design is the development of indazole-based kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov By modifying the substituents on the indazole ring, medicinal chemists can create molecules that specifically target cancer-associated kinases like VEGFR-2, thereby inhibiting tumor growth and angiogenesis. nih.govnih.govnih.gov This targeted approach aims to maximize therapeutic efficacy while minimizing off-target effects.

Structure-Activity Relationship (SAR) and Mechanism of Action (MOA) Studies

Understanding how the chemical structure of a compound relates to its biological activity (SAR) and the molecular mechanisms through which it exerts its effects (MOA) are fundamental to drug development. nih.govnih.govacs.org

Exploration of Molecular Interactions with Biological Targets

The biological activity of indazole derivatives is dictated by their specific interactions with target proteins. acs.org Techniques such as X-ray crystallography and molecular docking are employed to visualize and predict how these molecules bind to their targets. nih.govresearchgate.net These studies have revealed that indazole derivatives can form a variety of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to their binding affinity and selectivity. nih.govnih.gov For example, in the case of VEGFR2 inhibitors, the indazole ring has been shown to interact with key amino acid residues in the kinase's hinge region. nih.govnih.gov

Enzymatic Inhibition Studies

The indazole scaffold has proven to be a fertile ground for the discovery of inhibitors for a wide range of enzymes implicated in various diseases.

Kinases: A significant body of research has focused on the development of indazole-based kinase inhibitors. nih.gov These compounds have shown inhibitory activity against a panel of kinases including:

MAPK1 (ERK2): Derivatives of 1H-indazole have demonstrated potent enzymatic and cellular activity against ERK1/2. mdpi.com

PLK4: While specific data on 2,3-dimethyl-2H-indazol-4-amine is limited, the broader indazole class has been explored for kinase inhibition.

FGFRs (Fibroblast Growth Factor Receptors): 1H-indazole derivatives have been identified as inhibitors of FGFR1-3. mdpi.com

VEGFRs (Vascular Endothelial Growth Factor Receptors): Indazole derivatives have been extensively studied as inhibitors of VEGFR-2, a key regulator of angiogenesis. nih.govnih.gov

PDGFRs (Platelet-Derived Growth Factor Receptors): Diarylurea derivatives containing an indazole moiety have shown inhibitory activity against PDGFRb. nih.gov

TTK: Research into indazole-based inhibitors of TTK is an active area.

HDAC6: The broader class of heterocyclic compounds is under investigation for HDAC inhibition, though specific data on this indazole derivative is not prominent.

DNA Gyrase: Novel indazole derivatives have been discovered as potent inhibitors of bacterial DNA gyrase B (GyrB), exhibiting excellent enzymatic and antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.govnih.gov

CYP51 (Sterol 14α-demethylase): The indazole scaffold is being investigated for its potential to inhibit CYP51, an essential enzyme in fungi and protozoa, offering a potential avenue for new antifungal and antiparasitic agents. researchgate.netresearchgate.net

IDO1 (Indoleamine 2,3-dioxygenase 1): The 1H-indazole scaffold is recognized as a novel and important pharmacophore for the inhibition of IDO1, an enzyme implicated in cancer immune evasion. nih.govnih.govacs.org Derivatives of 1H-indazole have shown potent IDO1 inhibitory activity. nih.govnih.gov

Table 1: Indazole Derivatives as Enzyme Inhibitors

| Enzyme Target | Type of Indazole Derivative | Therapeutic Potential |

|---|---|---|

| Kinases (VEGFR, FGFR, etc.) | Substituted 1H- and 2H-indazoles | Anticancer nih.govmdpi.com |

| DNA Gyrase B | Thiazolylindazoles | Antibacterial acs.orgnih.gov |

| IDO1 | 4,6-Substituted-1H-indazoles | Cancer Immunotherapy nih.govnih.gov |

Cellular Pathway Modulation

The therapeutic effects of indazole derivatives often stem from their ability to modulate key cellular pathways that control cell fate.

Apoptosis and Cell Cycle: Certain indazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, one derivative, compound 2f, was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2. rsc.org The p53 tumor suppressor protein plays a critical role in these processes, often initiating apoptosis in response to cellular stress. nih.govyoutube.com

Bcl-2 Family: The Bcl-2 family of proteins are central regulators of apoptosis. nih.gov The modulation of these proteins, such as the downregulation of Bcl-2 by indazole derivatives, is a key mechanism for inducing cancer cell death. rsc.orgnih.gov

p53/MDM2 Pathway: The p53 protein is tightly regulated by its negative regulator, MDM2. youtube.comexcli.de Disruption of the p53-MDM2 interaction is a promising strategy for cancer therapy, and natural compounds are being explored for their ability to modulate this pathway. excli.de

Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS): Some indazole derivatives can induce an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential in cancer cells, events that are often linked to the induction of apoptosis. rsc.org The p53 pathway can also regulate mitochondrial membrane potential through ROS. nih.gov

MMP9 and TIMP2: The migration and invasion of cancer cells are facilitated by enzymes like matrix metalloproteinase-9 (MMP9). Some indazole derivatives can inhibit these processes by reducing MMP9 levels and increasing the levels of its natural inhibitor, TIMP2. rsc.org

Table 2: Cellular Pathways Modulated by Indazole Derivatives

| Cellular Pathway | Effect of Indazole Derivatives | Therapeutic Implication |

|---|---|---|

| Apoptosis | Induction | Cancer Treatment rsc.org |

| Cell Cycle | Arrest | Cancer Treatment rsc.org |

| Bcl-2 Family | Modulation of pro- and anti-apoptotic proteins | Cancer Treatment rsc.orgnih.gov |

| p53/MDM2 Pathway | Potential for modulation | Cancer Treatment excli.de |

| Mitochondrial Function | Disruption of membrane potential, increased ROS | Cancer Treatment rsc.orgnih.gov |

Preclinical Research and Biological Evaluation

The therapeutic potential of the this compound scaffold is primarily explored through its derivatives, which are investigated as inhibitors of protein kinases—enzymes that are often dysregulated in diseases like cancer. researchgate.net The indazole core is a recognized "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.govbldpharm.comuni.lu This has led to its incorporation into several approved drugs. rsc.orgrsc.org Preclinical evaluation of novel derivatives is a critical step in drug discovery, involving assessment of efficacy in disease models and evaluation of pharmacokinetic properties.

In Vitro Efficacy Assessment in Disease Models (e.g., Cancer Cell Lines)

The primary method for assessing the initial anti-cancer potential of new compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays determine the concentration of a compound required to inhibit cell proliferation by 50% (IC₅₀). Derivatives of the indazole scaffold have demonstrated significant anti-proliferative activity across various cancer types.

For instance, a series of 1H-indazole-3-amine derivatives showed promising inhibitory effects against several cancer cell lines, as detailed in the table below. rsc.org Although structurally distinct from the this compound isomer, these findings highlight the general potential of the indazole core. One compound, designated 6o, was particularly effective against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM and showed good selectivity compared to normal human embryonic kidney cells (HEK-293). rsc.org

In another study, a synthesized indazole derivative, labeled 2f, exhibited potent growth inhibitory activity against multiple cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org Treatment with this compound was shown to inhibit colony formation and induce apoptosis (programmed cell death) in 4T1 breast cancer cells. rsc.org The mechanism was linked to the disruption of the mitochondrial membrane and an increase in reactive oxygen species (ROS). rsc.org

The following table summarizes the in vitro anti-proliferative activity of various indazole derivatives in selected human cancer cell lines, demonstrating the broad-spectrum potential of this scaffold.

Table 1: In Vitro Anti-proliferative Activity of Selected Indazole Derivatives

| Compound Series | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1H-indazole-3-amine (6a) | K562 | Chronic Myeloid Leukemia | 5.19 | rsc.org |

| A549 | Lung Cancer | 8.21 | rsc.org | |

| PC-3 | Prostate Cancer | 6.12 | rsc.org | |

| Hep-G2 | Liver Cancer | 5.62 | rsc.org | |

| 1H-indazole-3-amine (6b) | Hep-G2 | Liver Cancer | 1.69 | rsc.org |

| 1H-indazole-3-amine (6o) | K562 | Chronic Myeloid Leukemia | 5.15 | rsc.org |

| Indazole Derivative (2f) | 4T1 | Breast Cancer | 0.23-1.15 | rsc.org |

| A549 | Lung Cancer | 0.23-1.15 | rsc.org | |

| HCT116 | Colon Cancer | 0.23-1.15 | rsc.org | |

| HepG2 | Liver Cancer | 0.23-1.15 | rsc.org |

In Vivo Efficacy Studies in Animal Models

Promising results from in vitro studies lead to efficacy testing in animal models, which provides crucial information on a compound's biological activity in a whole-organism setting. These studies are essential to validate the therapeutic potential before any consideration for human trials.

For example, the indazole derivative 2f, which showed potent in vitro activity, was further evaluated in a 4T1 mouse model of breast cancer. rsc.org The study reported that administration of compound 2f suppressed tumor growth in vivo. rsc.org Furthermore, this anti-tumor effect was achieved without obvious side effects in the animal model, highlighting a favorable preliminary safety profile. rsc.org The compound was also found to inhibit the migration and invasion of 4T1 cells, key processes in cancer metastasis. rsc.org

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Evaluation

The success of a drug candidate depends not only on its efficacy but also on its ADMET properties, which determine its bioavailability, persistence in the body, and potential for toxicity. In the early stages of drug discovery, these properties are often predicted using computational (in silico) models before extensive experimental testing. These models analyze a molecule's structure to forecast its behavior. acs.org

Key parameters evaluated include:

Absorption: Prediction of oral bioavailability and permeability across the intestinal wall. This often involves assessing compliance with frameworks like Lipinski's Rule of Five.

Distribution: Prediction of how a compound distributes throughout the body, including its ability to cross the blood-brain barrier (BBB).

Metabolism: Identification of likely metabolic pathways, often involving cytochrome P450 (CYP450) enzymes. Predicting whether a compound is a substrate or inhibitor of these enzymes is crucial to avoid drug-drug interactions.

Excretion: Forecasting the primary routes of elimination from the body.

Toxicity: In silico prediction of potential toxicities, such as mutagenicity (e.g., AMES test), carcinogenicity, and hepatotoxicity. acs.org

The table below provides an example of a predicted ADMET profile for a heterocyclic compound, illustrating the types of data generated in these computational studies. acs.org

Table 2: Example of an In Silico ADMET Profile for a Drug-like Scaffold

| Property | Parameter | Predicted Result | Significance |

|---|---|---|---|

| Absorption | Blood-Brain Barrier (BBB) Permeability | Low | Low likelihood of central nervous system side effects. |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. | |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells, which can confer drug resistance. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Lower risk of interactions with many common medications. | |

| Toxicity | AMES Mutagenicity | Non-Mutagen | Low risk of causing genetic mutations. |

| Carcinogenicity | Negative | Predicted to be non-carcinogenic. | |

| Hepatotoxicity (Liver Damage) | Low Risk | Favorable prediction for liver safety. |

Applications Beyond Medicinal Chemistry

While the predominant focus of research on the indazole scaffold is medicinal, its unique chemical properties also open doors to applications in other advanced scientific fields.

Material Science Applications

The indazole heterocycle is being explored for its potential in creating electronically active materials. researchgate.net The rigid, aromatic structure and the ability to tune its electronic properties through substitution make it an attractive candidate for applications in organic electronics.

Specifically, certain indazole derivatives have been identified as a new class of fluorophores (fluorescent molecules). acs.org Research has shown that 2-aryl-2H-indazoles can be readily prepared and exhibit fluorescent properties, making them suitable for use as optical probes or components in sensing technologies. acs.org

Furthermore, a recent study demonstrated that 3-keto-indazole derivatives can exhibit multi-colored phosphorescence, a phenomenon where a material continues to emit light after the excitation source is removed. rsc.org These compounds showed blue, green, or red phosphorescence at low temperatures. rsc.org Crucially, when dispersed into a host matrix, they could produce room-temperature phosphorescence, a highly desirable property for applications such as organic light-emitting diodes (OLEDs) and bio-imaging. rsc.org

Catalysis Research

In the field of catalysis, the nitrogen atoms in the indazole ring make it an effective ligand for coordinating with metal centers. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst.

Recent research has focused on designing indazole-based ligands to fine-tune the activity of metal catalysts. For example, an indazole phosphine (B1218219) ligand has been synthesized and used to create gold(I) catalytic complexes. nih.govacs.org Researchers were able to modulate the electronic properties and catalytic activity of the gold center by making small modifications to the indazole backbone. nih.govacs.org These catalysts were evaluated in benchmark organic reactions, demonstrating the utility of the indazole scaffold in influencing catalytic outcomes. nih.gov

In another application, an indazole-based PNN pincer ligand was incorporated into a Ruthenium (Ru) complex. rsc.org This catalytic system showed exceptional performance and chemoselectivity in the hydrogenation of various unsaturated chemical bonds, a fundamental transformation in organic synthesis. rsc.org The use of the indazole ligand was shown to significantly enhance the efficiency of the ruthenium catalyst. rsc.org

Corrosion Inhibition Studies

Extensive searches of scientific literature and chemical databases have revealed a notable absence of published research specifically investigating the corrosion inhibition properties of This compound .

While the broader class of nitrogen-containing heterocyclic compounds, including various indazole derivatives, is recognized for its potential in corrosion protection, no specific experimental or theoretical studies detailing the efficacy or mechanism of this compound as a corrosion inhibitor are currently available. The general principle behind the use of such organic molecules as corrosion inhibitors involves their adsorption onto a metal's surface. This forms a protective layer that isolates the metal from the corrosive environment. The effectiveness of this process often depends on the molecule's electronic structure, the presence of heteroatoms (like nitrogen), and its ability to form stable bonds with the metal surface.

However, without dedicated research on this compound, any discussion of its specific performance, the types of metals it could protect, its behavior in different corrosive media, or its inhibition efficiency would be purely speculative. Detailed research findings, including data on electrochemical measurements or surface analysis, are not present in the public domain for this particular compound.

Therefore, a scientifically accurate and evidence-based discussion on the corrosion inhibition studies of this compound cannot be provided at this time. Further research would be required to determine its potential in this application.

Q & A

Basic: What synthetic methodologies are effective for preparing 2,3-Dimethyl-2H-indazol-4-amine?

Answer:

A common approach involves condensation reactions under acidic reflux conditions. For example:

- React 3-formyl-indazole derivatives with amines (e.g., substituted thioureas or aminothiazolones) in acetic acid under reflux (3–5 hours) .

- Purification typically involves flash chromatography after neutralization with sodium bicarbonate, as seen in analogous thiazole syntheses .

Key considerations : Optimize stoichiometry (1.0–1.1 equiv of aldehyde derivatives) and monitor reaction progress via TLC to minimize byproducts.

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

Use a multi-technique approach :

- NMR spectroscopy : Analyze proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, indazole protons at δ 7.0–8.5 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z for C₉H₁₂N₄: ~176.11).

- HPLC with UV detection : Assess purity (>95% recommended for biological assays) .

- Derivatization : Employ hydrazine-based reagents to detect amine functionality, enhancing sensitivity in trace analysis .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX software for structure refinement. SHELXL is robust for small molecules, enabling precise determination of bond angles and torsion angles (e.g., indazole ring planarity, methyl group orientations) .

- Address contradictions : Cross-validate with computational methods (DFT calculations) to reconcile discrepancies between experimental and theoretical bond lengths or angles .

Advanced: What strategies mitigate low yields during functionalization of this compound?

Answer:

- Protecting group strategies : Temporarily block the amine group using Boc or Fmoc to prevent side reactions during alkylation/arylation .

- Catalytic systems : Employ palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to introduce aryl groups at the 4-position .

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

Advanced: How can researchers analyze conflicting spectral data (e.g., NMR vs. computational predictions)?

Answer:

- Dynamic NMR studies : Probe temperature-dependent shifts to identify rotamers or conformational flexibility.

- DFT-based simulations : Compare calculated chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate structural models .

- Heteronuclear correlation (HSQC/HMBC) : Resolve ambiguities in proton-carbon connectivity, particularly for overlapping signals .

Advanced: What experimental designs optimize reaction conditions for scaled synthesis?

Answer:

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to pinpoint rate-limiting steps.

- Scale-up protocols : Transition from batch to flow chemistry for improved heat and mass transfer, reducing side reactions .

Advanced: How can researchers validate the biological relevance of this compound derivatives?

Answer:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups, halogens) and assay against target proteins (e.g., kinases) .

- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes and prioritize derivatives for synthesis.

- Metabolic stability assays : Test in vitro liver microsome models to assess pharmacokinetic liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.